Ethyl 4-fluoro-3-formylbenzoate
Description
Ethyl 4-fluoro-3-formylbenzoate is a benzoate ester derivative featuring a fluorine atom at the 4-position and a formyl group at the 3-position of the aromatic ring, with an ethyl ester moiety. This compound is of interest in pharmaceutical and agrochemical research due to its reactive formyl group, which enables nucleophilic additions or condensations, and the fluorine atom, which enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
ethyl 4-fluoro-3-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLNUOIGWWIBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-fluoro-3-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-3-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-fluoro-3-carboxybenzoic acid.
Reduction: Ethyl 4-fluoro-3-hydroxymethylbenzoate.
Substitution: Ethyl 4-substituted-3-formylbenzoate derivatives.
Scientific Research Applications
Ethyl 4-fluoro-3-formylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions with various biological nucleophiles, leading to the formation of covalent adducts. These adducts can modulate the activity of enzymes and other proteins, thereby affecting cellular processes .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs and their properties are summarized below:
Notes:
- The ethyl ester in this compound increases molecular weight and lipophilicity compared to its methyl analog (Mthis compound) .
- Collision cross-section (CCS) data for the methyl analog (136.4 Ų for [M+H]+) suggests moderate molecular compactness, which may differ slightly in the ethyl variant due to the larger ester group .
Chemical Reactivity
- Formyl Group Reactivity : The 3-formyl group enables nucleophilic additions (e.g., condensation with amines or hydrazines), a feature shared with Mthis compound but absent in Ethyl 4-fluorobenzoate .
- Fluorine Effects : The electron-withdrawing fluorine at the 4-position enhances electrophilic aromatic substitution resistance, similar to Ethyl 4-fluoro-3-nitrobenzoate, where the nitro group further deactivates the ring .
- Ester Hydrolysis : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, impacting drug bioavailability .
Biological Activity
Ethyl 4-fluoro-3-formylbenzoate is an organic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 196.18 g/mol. The compound features a formyl group (-CHO) and a fluorine atom at the para position relative to the carboxylic acid moiety, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent adducts with biological nucleophiles. The formyl group can undergo nucleophilic addition reactions, modulating enzyme activities and affecting various cellular processes. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating these interactions.
Biological Applications
1. Medicinal Chemistry:
this compound serves as a precursor for synthesizing potential drug candidates with various therapeutic properties, including:
- Anti-inflammatory: Compounds derived from this structure have shown promise in treating inflammatory diseases by modulating pathways involving prostaglandin E2 (PGE2) .
- Anti-cancer: Research indicates that derivatives may inhibit tumor growth and angiogenesis, making them candidates for cancer therapy .
- Antimicrobial: The compound exhibits activity against various pathogens, suggesting its potential use in developing new antibiotics.
2. Enzyme Studies:
The compound is utilized as a probe in enzyme-catalyzed reactions, aiding in the investigation of metabolic pathways. Its interactions with specific enzymes can provide insights into their mechanisms and regulatory roles in biological systems.
Case Studies
Study on Anti-inflammatory Properties:
A study demonstrated that this compound derivatives significantly inhibited the EP1 receptor, which is involved in pain and inflammation pathways. The compounds showed efficacy in animal models for conditions such as arthritis and neuropathic pain .
Antimicrobial Activity Assessment:
In vitro studies revealed that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 64 µg/mL for these pathogens.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-fluoro-4-formylbenzoate | C10H9F O3 | Different substitution pattern affects reactivity |
| Ethyl 4-chloro-3-formylbenzoate | C10H9Cl O3 | Chlorine atom alters electronic effects |
| Methyl 3-fluoro-4-formylbenzoate | C10H9F O3 | Methyl ester derivative; alters solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
